5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both a thiadiazole and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Oximation: The starting material, cyanoacetamide, undergoes oximation with hydroxylamine hydrochloride to form 2-cyano-2-(hydroxyimino)acetamide.
Alkylation: The oxime is then alkylated using dimethyl sulfate to yield 2-cyano-2-(methoxyimino)acetamide.
Dehydration: The intermediate is dehydrated using phosphoryl chloride to form 2-(methoxyimino)malononitrile.
Amination: The malononitrile derivative is treated with aqueous ammonia to produce 2-cyano-2-(methoxyimino)acetimidamide.
Bromination and Cyclization: The acetimidamide is brominated in the presence of triethylamine and then cyclized with potassium thiocyanate to afford the thiadiazole ring.
Industrial Production Methods
For large-scale industrial production, the synthetic route is optimized for yield and cost-effectiveness. The use of cyanoacetamide as a starting material is preferred due to its low cost and straightforward reaction mechanism .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features.
5-Amino-3-methyl-1,2,4-thiadiazole: A related compound with a methyl group instead of the dihydropyridinone moiety.
Uniqueness
5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is unique due to the presence of both the thiadiazole and dihydropyridinone rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H8N4OS |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-amino-1-(1,2,5-thiadiazol-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C8H8N4OS/c9-6-1-2-8(13)12(4-6)5-7-3-10-14-11-7/h1-4H,5,9H2 |
InChI Key |
MQBHFSHUGMUUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC2=NSN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.